![molecular formula C8H11BrN2 B2830704 5-Bromo-3-ethyl-6-methylpyridin-2-amine CAS No. 1098652-28-8](/img/structure/B2830704.png)
5-Bromo-3-ethyl-6-methylpyridin-2-amine
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Overview
Description
“5-Bromo-3-ethyl-6-methylpyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3-ethyl-6-methylpyridin-2-amine” can be analyzed using various tools such as MolView . The structure can be visualized in 3D, providing insights into the spatial arrangement of atoms and bonds.Scientific Research Applications
Copper-Catalyzed Amination
One application involves the amination of aryl halides, including bromopyridines, using copper catalysis. This process converts bromopyridines into aminopyridines with excellent yield under mild conditions, highlighting the utility of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in synthesizing aminopyridines efficiently (Lang et al., 2001).
Palladium-Catalyzed Selective Amination
Another significant application is found in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This method achieves high isolated yields and excellent chemoselectivity, demonstrating the chemical's potential in selective synthesis processes (Ji, Li, & Bunnelle, 2003).
Quantum Mechanical Investigations and Biological Activities
Furthermore, 5-Bromo-3-ethyl-6-methylpyridin-2-amine has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. This research not only explores the synthetic capabilities but also investigates the quantum mechanical properties and biological activities of the synthesized compounds, indicating a broad spectrum of potential applications in both chemical synthesis and biological exploration (Ahmad et al., 2017).
Synthesis of Ligands and Coordination Chemistry
The compound is also involved in the synthesis of flexible polydentate ligands bearing substituted bipyridine subunits. These ligands are critical in coordination chemistry, offering a pathway to complex with various metals for potential applications in catalysis, materials science, and biochemistry (Charbonnière, Weibel, & Ziessel, 2002).
Regioselectivity in Chemical Reactions
Research also includes the study of regioselectivity in reactions with ammonia, highlighting the compound's versatility and potential for creating structurally diverse aminopyridines. Such studies are vital for understanding the mechanisms underlying chemical reactions and for developing more efficient synthetic routes (Doulah et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-ethyl-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-6-4-7(9)5(2)11-8(6)10/h4H,3H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWFTVDSOFZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1N)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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